Nimucitinib - 2740557-24-6

Nimucitinib

Catalog Number: EVT-10993548
CAS Number: 2740557-24-6
Molecular Formula: C25H26F2N6O2
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nimucitinib is a novel compound classified as a Janus kinase inhibitor, primarily investigated for its potential therapeutic applications in treating various cancers. Its chemical formula is C25H26F2N6O2C_{25}H_{26}F_{2}N_{6}O_{2}, and it has a molecular weight of approximately 480.51 g/mol . The compound has garnered attention due to its unique mechanism of action and its ability to selectively inhibit specific kinases involved in tumor growth and proliferation.

Source and Classification

Nimucitinib is derived from the class of small molecule drugs targeting the Janus kinase signaling pathway. This pathway is crucial in mediating various cellular processes, including inflammation and immune responses. By inhibiting Janus kinases, nimucitinib aims to disrupt these processes, potentially leading to reduced tumor growth and improved patient outcomes in oncology settings .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Key Intermediates: Initial reactions may involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Fluorination: The introduction of fluorine atoms is often achieved via electrophilic fluorination methods, which are critical for enhancing the compound's biological activity.
  3. Final Assembly: The final assembly of the molecule usually involves coupling various fragments under controlled conditions to ensure high yield and purity.

Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize efficiency and minimize byproducts .

Molecular Structure Analysis

Structure and Data

Nimucitinib possesses a complex molecular structure characterized by a triazole ring system and two fluorine substituents. Its stereochemistry is defined, contributing to its biological activity. The structural representation can be described as follows:

  • Molecular Formula: C25H26F2N6O2C_{25}H_{26}F_{2}N_{6}O_{2}
  • Molecular Weight: 480.51 g/mol
  • Defined Stereocenters: 1 .

The three-dimensional conformation plays a crucial role in its interaction with target proteins within the Janus kinase family.

Chemical Reactions Analysis

Reactions and Technical Details

Nimucitinib undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Interactions: The compound interacts with Janus kinases through reversible binding, which can be characterized by kinetic studies to determine binding affinities.
  2. Metabolic Stability: Investigations into nimucitinib's metabolic pathways reveal potential reactions with cytochrome P450 enzymes, affecting its bioavailability and clearance rates.
  3. Decomposition Pathways: Stability studies indicate that nimucitinib may undergo hydrolysis or oxidation under certain conditions, leading to degradation products that could influence efficacy .
Mechanism of Action

Nimucitinib exerts its therapeutic effects primarily through the inhibition of Janus kinases, which are pivotal in the signaling pathways that regulate cell proliferation and survival.

  1. Inhibition of Signal Transduction: By blocking the activity of Janus kinases, nimucitinib disrupts downstream signaling cascades associated with cytokine receptors.
  2. Reduction of Tumor Growth: This inhibition leads to decreased expression of genes involved in cell cycle progression and survival, ultimately resulting in reduced tumor growth and enhanced apoptosis in cancer cells .

Data from preclinical studies indicate significant reductions in tumor size in models treated with nimucitinib compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nimucitinib is typically presented as a solid crystalline compound.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Nimucitinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Partition Coefficient: Studies on the octanol-water partition coefficient suggest that nimucitinib has favorable lipophilicity for cellular uptake .
Applications

Nimucitinib is primarily investigated for its potential applications in oncology, particularly for treating hematological malignancies and solid tumors. Its ability to selectively inhibit Janus kinases positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Research continues into its effectiveness against specific cancer types, including those resistant to conventional therapies . Additionally, ongoing clinical trials aim to further elucidate its safety profile and therapeutic potential across various patient populations.

Introduction to Targeted Kinase Inhibition in Autoimmune Pathogenesis

Rationale for Janus Kinase-Signal Transducer and Activator of Transcription Pathway Modulation in Rheumatoid Arthritis

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascade serves as a critical intracellular conduit for numerous cytokines implicated in rheumatoid arthritis pathogenesis. Upon cytokine receptor engagement, receptor-associated Janus Kinase enzymes (JAK1, JAK2, JAK3, Tyrosine Kinase 2) undergo auto/transphosphorylation, subsequently recruiting and phosphorylating Signal Transducer and Activator of Transcription proteins. These activated transcription factors translocate to the nucleus, driving expression of proinflammatory mediators, matrix metalloproteinases, and hematopoietic factors [2] [7]. In rheumatoid arthritis synovium, dysregulated JAK-STAT signaling perpetuates synovitis, cartilage degradation, and bone erosion through overexpression of interleukin-6, interferon-γ, and granulocyte-macrophage colony-stimulating factor [7]. Preferential phosphorylation of JAK1 and JAK3 observed in rheumatoid arthritis synovial tissue positions these isoforms as high-value therapeutic targets [2] [6].

Table 1: Key Cytokine Pathways in Rheumatoid Arthritis Pathogenesis Dependent on JAK-STAT Signaling

CytokinePrimary JAK Isoforms InvolvedDownstream Pathogenic Effects
Interleukin-6JAK1, JAK2, Tyrosine Kinase 2Synoviocyte activation, Osteoclast differentiation, Acute-phase protein production
Interferon-γJAK1, JAK2Macrophage activation, Antigen presentation enhancement
Granulocyte-Macrophage Colony-Stimulating FactorJAK2, Tyrosine Kinase 2Dendritic cell maturation, Neutrophil survival
Interleukin-12/Interleukin-23Tyrosine Kinase 2, JAK2T helper 17 cell differentiation

Historical Development of Covalent Versus Non-covalent Janus Kinase Inhibitors

The evolution of Janus Kinase inhibitors reflects a paradigm shift from broad-spectrum inhibition toward enhanced isoform selectivity. First-generation agents like tofacitinib (approved 2012) function as ATP-competitive pan-JAK inhibitors with preferential activity against JAK1/JAK3 heterodimers. These non-covalent inhibitors exhibit moderate selectivity (JAK3/JAK1 IC₅₀ ratio = 0.6) but demonstrate clinically relevant inhibition of JAK2-dependent pathways, potentially contributing to hematologic and lipid abnormalities [2] [6]. Second-generation compounds like upadacitinib improved JAK1 selectivity (JAK1 IC₅₀ = 43nM versus JAK2 IC₅₀ = 200nM) through strategic binding to a unique JAK1-specific pocket, reducing JAK2-mediated toxicities while maintaining efficacy [3]. Covalent Janus Kinase inhibitors represent a novel approach characterized by irreversible binding to conserved cysteine residues (e.g., Cys909 in JAK1, Cys917 in JAK3) via electrophilic groups. These agents achieve prolonged target engagement and potentially reduced dosing frequency but face challenges regarding isoform cross-reactivity and potential off-target effects [10].

Properties

CAS Number

2740557-24-6

Product Name

Nimucitinib

IUPAC Name

4-[(3,5-difluorophenyl)methylamino]-6-[3-[[(3S)-piperidine-3-carbonyl]amino]anilino]pyridine-3-carboxamide

Molecular Formula

C25H26F2N6O2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C25H26F2N6O2/c26-17-7-15(8-18(27)9-17)12-30-22-11-23(31-14-21(22)24(28)34)32-19-4-1-5-20(10-19)33-25(35)16-3-2-6-29-13-16/h1,4-5,7-11,14,16,29H,2-3,6,12-13H2,(H2,28,34)(H,33,35)(H2,30,31,32)/t16-/m0/s1

InChI Key

FDQSOYXLRVBMGA-INIZCTEOSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.